Plitidepsin - 137219-37-5

Plitidepsin

Catalog Number: EVT-242418
CAS Number: 137219-37-5
Molecular Formula: C57H87N7O15
Molecular Weight: 1110.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide, a type of natural product characterized by alternating peptide and ester bonds. [] It was originally isolated from the Mediterranean tunicate Aplidium albicans. [] Currently, plitidepsin is produced through total chemical synthesis. [] Plitidepsin has garnered significant attention in scientific research due to its potent antitumor activity, which has been demonstrated in a wide range of cultured human cancer cells and in vivo models using xenografted mice. [] Plitidepsin’s unique mechanism of action and its efficacy against various cancers have positioned it as a promising candidate for anticancer therapies. []

Synthesis Analysis

The synthesis of plitidepsin involves a combination of microbial and chemical methods. [] Initial steps utilize a Tistrella strain, selected for its high-yield production of didemnin B, a closely related compound. [] Genetic manipulation to introduce an additional copy of the didemnin biosynthetic gene cluster further enhances didemnin B production. [] Subsequent chemical conversion of didemnin B into plitidepsin can be achieved through efficient one-step synthesis, resulting in a high overall yield. []

Mechanism of Action
  • Further research is necessary to understand the precise mechanisms underlying plitidepsin's immunomodulatory effects. []
  • Exploring the potential therapeutic benefits of plitidepsin in inflammatory conditions beyond viral infections could broaden its clinical applications. []
  • Advancements in Drug Delivery:

    • Continued development and optimization of targeted drug delivery systems incorporating plitidepsin could improve its efficacy, reduce toxicity, and expand its therapeutic potential. []
  • Applications
    • Antitumor Activity:

      • Plitidepsin has been extensively studied for its antitumor activity in various cancers, including multiple myeloma, T-cell lymphoma, melanoma, renal cell carcinoma, and ovarian clear cell carcinoma. [, , , , , , ]
      • Preclinical studies have demonstrated its efficacy in inhibiting tumor cell growth both in vitro and in vivo. [, , , , , , ]
      • Plitidepsin has shown synergistic effects with other anticancer agents, such as dacarbazine in melanoma and bortezomib in multiple myeloma. [, ]
      • Clinical trials have shown promising results for plitidepsin in relapsed or refractory multiple myeloma, with a Phase III trial demonstrating improved progression-free survival and overall survival when combined with dexamethasone. [, , ]
    • Antiviral Activity:

      • Recent research has revealed plitidepsin’s potent antiviral activity against SARS-CoV-2. [, , ]
      • Plitidepsin targets the host protein eEF1A, which is crucial for viral replication, effectively inhibiting viral protein synthesis. []
      • In vitro studies have shown that plitidepsin is more potent than remdesivir against SARS-CoV-2, with minimal cellular toxicity. []
      • In vivo studies using mouse models have demonstrated the efficacy of plitidepsin in reducing viral replication in the lungs. [, ]
      • Clinical trials are ongoing to evaluate plitidepsin's safety and efficacy in treating COVID-19 patients. [, , ]
    • Immunomodulatory Effects:

      • Plitidepsin has shown the capacity to reduce inflammation, particularly in the context of respiratory viral infections. []
      • It effectively reduces IL-6 secretion, a key cytokine implicated in the severity of respiratory distress syndrome. []
      • Plitidepsin’s immunomodulatory properties contribute to its potential as a therapeutic agent against viral infections, complementing its direct antiviral effects. []
    • Drug Delivery Systems:

      • Plitidepsin has been investigated for its use in targeted drug delivery systems, such as polymersomes. []
      • This approach utilizes nanoparticles to encapsulate and deliver plitidepsin specifically to tumor cells, enhancing efficacy and minimizing off-target effects. []
    Future Directions
    • Optimization of Antitumor Activity:

      • Further research is needed to fully elucidate plitidepsin’s mechanisms of action in different cancers and to identify potential biomarkers for predicting treatment response. []
      • Development of more potent and selective analogs of plitidepsin could enhance its efficacy and therapeutic index. [, ]
    • Expanded Clinical Evaluation in Cancer Treatment:

      • Based on promising results in multiple myeloma, continued clinical trials are essential to evaluate plitidepsin's efficacy in other hematological malignancies and solid tumors. [, ]
      • Investigating combination therapies with plitidepsin and other anticancer agents, informed by synergistic effects observed in preclinical studies, could lead to more effective treatment strategies. []
    • Development as an Antiviral Therapeutic:

      • Plitidepsin's potent antiviral activity against SARS-CoV-2 warrants continued investigation and clinical development as a treatment for COVID-19. [, ]
      • Exploring its potential efficacy against other emerging or re-emerging viral infections could broaden its applications as a broad-spectrum antiviral agent. []

    Properties

    CAS Number

    137219-37-5

    Product Name

    Plitidepsin

    IUPAC Name

    (2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide

    Molecular Formula

    C57H87N7O15

    Molecular Weight

    1110.3 g/mol

    InChI

    InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1

    InChI Key

    UUSZLLQJYRSZIS-LXNNNBEUSA-N

    SMILES

    CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

    Solubility

    Soluble in DMSO, not soluble in water.

    Synonyms

    aplidin
    aplidine
    dehydrodidemnin B
    plitidepsin

    Canonical SMILES

    CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

    Isomeric SMILES

    CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.